(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid
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Overview
Description
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is a heterocyclic compound that contains both pyrrole and pyridine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. The boronic acid group can then be introduced via borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the functional groups attached.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is unique due to its specific arrangement of the pyrrole and pyridine rings and the presence of the boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C8H9BN2O2 |
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Molecular Weight |
175.98 g/mol |
IUPAC Name |
(1-methylpyrrolo[2,3-c]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-6-7(9(12)13)4-10-5-8(6)11/h2-5,12-13H,1H3 |
InChI Key |
TYWSEVKSDIIONO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC2=C1C=CN2C)(O)O |
Origin of Product |
United States |
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